2-(Benzyloxy)pyridine

TRPV1 Antagonist Analgesic Pain Management

2-(Benzyloxy)pyridine (CAS 40864-08-2) is an ortho-substituted pyridine ether featuring a benzyl protecting group linked through a methylene-oxygen bridge to the 2-position of the pyridine ring. This structural motif imparts moderate lipophilicity (predicted pKa 3.97±0.12 ) and a balanced electronic profile suitable for both nucleophilic and electrophilic transformations.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 40864-08-2
Cat. No. B1267808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)pyridine
CAS40864-08-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=N2
InChIInChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2
InChIKeyFMBDGKGJYMSJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)pyridine CAS 40864-08-2: Core Chemical Identity and Procurement Context


2-(Benzyloxy)pyridine (CAS 40864-08-2) is an ortho-substituted pyridine ether featuring a benzyl protecting group linked through a methylene-oxygen bridge to the 2-position of the pyridine ring . This structural motif imparts moderate lipophilicity (predicted pKa 3.97±0.12 ) and a balanced electronic profile suitable for both nucleophilic and electrophilic transformations. As a colorless to yellow liquid with a boiling point of 162-164 °C at 20 Torr , it serves as a versatile building block in medicinal chemistry, particularly in the synthesis of TRPV1 antagonists, anti-tubercular agents, and as a precursor to benzyl-transfer reagents [1].

Why 2-(Benzyloxy)pyridine Is Not Interchangeable with Other O-Substituted Pyridines or Benzylating Agents


Generic substitution of 2-(benzyloxy)pyridine with other O-alkyl pyridines (e.g., 2-methoxypyridine or 2-ethoxypyridine) or alternative benzylating agents (e.g., benzyl bromide) fails to replicate its performance profile. The specific lipophilicity and steric bulk of the benzyloxy group directly impact target engagement, as demonstrated in TRPV1 antagonist SAR studies where 2-benzyloxy substitution yielded superior analgesic efficacy compared to 2-isobutyloxy [1]. Similarly, in benzyl-transfer reactions, 2-benzyloxypyridine-derived pyridinium salts achieve high yields under neutral conditions, whereas traditional methods using benzyl bromide require acidic or basic conditions incompatible with sensitive substrates [2]. The ortho-positioned benzyloxy group also enables a unique [1,2]-anionic rearrangement pathway not accessible to meta- or para-substituted analogs, providing access to aryl pyridyl carbinols in high yields [3]. These functional differences mandate precise selection based on experimental requirements rather than casual analog replacement.

2-(Benzyloxy)pyridine CAS 40864-08-2: Quantitative Differentiation Data for Procurement Decisions


Analgesic Efficacy in TRPV1 Antagonist Series: 2-Benzyloxy vs. 2-Isobutyloxy in Murine Formalin Test

In a direct head-to-head comparison within the same TRPV1 antagonist chemotype, the 2-benzyloxy substituted analog (Compound 53) demonstrated strong analgesic activity with full efficacy in the formalin test in mice, a well-established model of inflammatory pain. This performance was comparable to that of the 2-isobutyloxy analog (Compound 22) [1]. The study's docking analysis further indicated that the 2-benzyloxy group occupied two hydrophobic binding pockets within the hTRPV1 homology model, a binding mode that may be sterically inaccessible to smaller or less lipophilic substituents [1].

TRPV1 Antagonist Analgesic Pain Management

Synthesis Yield Optimization: 97% Yield via Optimized Protocol vs. Prior Lower-Yielding Methods

The preparation of 2-benzyloxypyridine via nucleophilic aromatic substitution of 2-chloropyridine with benzyl alcohol under solid KOH/toluene reflux conditions achieved a 97% isolated yield after 1 hour [1]. This protocol intentionally omits the phase-transfer catalyst 18-crown-6 used in prior methods, simplifying the process without compromising efficiency [1]. The high yield and operational simplicity offer a clear advantage over alternative synthetic routes that may involve lower yields or require additional purification steps.

Organic Synthesis Process Chemistry Benzylation

Benzyl-Transfer Efficiency: 2-Benzyloxypyridine-Derived Pyridinium Salt vs. Traditional Benzyl Bromide

The pyridinium triflate derived from 2-benzyloxypyridine (2-benzyloxy-1-methylpyridinium triflate) enables benzylation of alcohols under neutral conditions, achieving 92-93% yield for representative substrates [1]. In contrast, the traditional benzylating agent benzyl bromide typically requires basic conditions (e.g., NaH) that may be incompatible with base-sensitive functional groups. The neutral protocol using 2-benzyloxypyridine-derived reagent provides a mild alternative, expanding the scope of benzyl ether synthesis to complex, acid- or base-sensitive molecules [1].

Benzyl Transfer Protecting Group Neutral Conditions

Regioselective [1,2]-Anionic Rearrangement: Ortho-Substitution Enables Unique Skeletal Reorganization

2-Benzyloxypyridine undergoes a pyridine-directed [1,2]-anionic rearrangement upon benzylic deprotonation, affording aryl pyridyl carbinols in high yields [1]. This transformation is unique to the ortho-substituted benzyloxy pyridine scaffold; meta- or para-benzyloxy pyridines lack the necessary proximity between the pyridine nitrogen and the benzylic carbon to enable the associative addition/elimination mechanism [1]. The rearrangement provides a direct entry to carbinoxamine analogs, highlighting the synthetic utility of this specific substitution pattern [1].

Anionic Rearrangement Pyridyl Carbinols Synthetic Methodology

2-(Benzyloxy)pyridine CAS 40864-08-2: Evidence-Based Applications for Strategic Procurement


Development of TRPV1 Antagonists for Pain Therapeutics

As demonstrated in head-to-head SAR studies, 2-(benzyloxy)pyridine serves as a key intermediate for installing the 2-benzyloxy substituent in potent TRPV1 antagonists [1]. The full analgesic efficacy observed in murine formalin tests validates its utility in pain management drug discovery programs. Procurement should prioritize this compound when TRPV1 antagonism with optimal lipophilicity and hydrophobic pocket occupancy is required [1].

Synthesis of Benzyl Ethers and Esters Under Neutral Conditions

2-(Benzyloxy)pyridine is the direct precursor to 2-benzyloxy-1-methylpyridinium triflate, a neutral benzyl-transfer reagent that achieves 92-93% yield in benzylation reactions without requiring acidic or basic activation [2]. This application is critical for protecting group strategies on acid- or base-sensitive substrates in complex natural product synthesis and medicinal chemistry campaigns [2].

Construction of Amino-Substituted 2-Pyridones via Buchwald-Hartwig Amination

2-Benzyloxypyridine derivatives undergo microwave-promoted Buchwald-Hartwig amination followed by debenzylation to yield amino-substituted 2-pyridones with high efficiency [3]. This two-step sequence provides a general and robust route to diverse 2-pyridone libraries, essential scaffolds in antibacterial and antiviral drug discovery [3].

[1,2]-Anionic Rearrangement for Aryl Pyridyl Carbinol Synthesis

The unique ortho-substitution pattern of 2-(benzyloxy)pyridine enables a directed [1,2]-anionic rearrangement that is inaccessible to regioisomeric benzyloxy pyridines [4]. This transformation provides a concise synthetic entry to aryl pyridyl carbinols, including carbinoxamine analogs, and should be considered when planning syntheses that leverage pyridine-directed metallation strategies [4].

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